molecular formula C23H31N5O2 B2995352 2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251573-06-4

2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2995352
CAS No.: 1251573-06-4
M. Wt: 409.534
InChI Key: SNLPGGYIGHVTOS-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound characterized by a complex molecular structure It is composed of a cyclohexyl group, p-tolyl group, a triazole ring, piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials:

    • Cyclohexyl bromide

    • 4-piperidone

    • p-tolyl azide

    • Acetic anhydride

  • Steps:

    • Formation of Triazole: React p-tolyl azide with a suitable alkyne to form the triazole ring through a cycloaddition reaction.

    • Piperidine Synthesis: Use a reductive amination reaction of 4-piperidone with cyclohexylamine to form cyclohexyl-piperidine.

    • Amide Bond Formation: Couple the cyclohexyl-piperidine with the triazole derivative using acetic anhydride to form the acetamide linkage.

    • Final Assembly: The final product is obtained by combining the intermediates under appropriate reaction conditions, including a catalyst if needed.

Industrial Production Methods

Industrial production typically employs large-scale chemical reactors with optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidation reactions at the cyclohexyl or p-tolyl group, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can target the triazole ring or piperidine nitrogen using agents like lithium aluminum hydride.

  • Substitution: Halogenation at the aromatic ring using reagents such as bromine can introduce substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Bromine in the presence of iron or other catalysts.

Major Products Formed

  • Oxidation Products: Cyclohexyl ketone derivatives or oxidized aromatic compounds.

  • Reduction Products: Reduced triazole derivatives or secondary amines.

  • Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can serve as a precursor in the synthesis of other complex molecules. Its reactive functional groups allow for versatile chemical modifications.

Biology

In biology, it is used in the study of enzyme inhibitors due to its potential binding affinity towards specific biological targets.

Medicine

This compound is being explored for its potential therapeutic applications, such as acting as an inhibitor for enzymes linked to various diseases. It may also serve as a scaffold for the development of new drugs.

Industry

In the industry, it can be used in the development of new materials with unique properties due to its stable structure and reactivity.

Mechanism of Action

Molecular Targets and Pathways

2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide exerts its effects by binding to specific enzymes or receptors. The exact binding mechanism involves interactions between the compound's functional groups and the active site of the target molecule. This binding can inhibit or modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(1-(1-(p-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

  • 2-cyclohexyl-N-(1-(1-(p-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Uniqueness

Compared to its analogs, 2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its pharmacokinetic properties and binding affinity. This variation may enhance its potential as a therapeutic agent or in other scientific applications.

Properties

IUPAC Name

2-cyclohexyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-17-7-9-20(10-8-17)28-16-21(25-26-28)23(30)27-13-11-19(12-14-27)24-22(29)15-18-5-3-2-4-6-18/h7-10,16,18-19H,2-6,11-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLPGGYIGHVTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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